2-(2-Fluoro-5-nitrophenoxy)oxane
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Overview
Description
2-(2-Fluoro-5-nitrophenoxy)oxane is a chemical compound characterized by the presence of a fluorine atom and a nitro group attached to a phenoxy ring, which is further connected to an oxane ring
Preparation Methods
The synthesis of 2-(2-Fluoro-5-nitrophenoxy)oxane typically involves the reaction of 2-fluoro-5-nitrophenol with an appropriate oxane derivative under specific reaction conditions. The reaction conditions often include the use of a base to deprotonate the phenol, facilitating the nucleophilic substitution reaction with the oxane derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(2-Fluoro-5-nitrophenoxy)oxane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly targeting the nitro group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Fluoro-5-nitrophenoxy)oxane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-nitrophenoxy)oxane involves its interaction with specific molecular targets, which can include enzymes, receptors, or other biomolecules. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Fluoro-5-nitrophenoxy)oxane can be compared with other similar compounds, such as:
2-Fluoro-5-nitrophenyl isocyanate: Shares the fluorine and nitro groups but differs in the functional group attached to the phenyl ring.
2-Fluoro-5-nitrophenol: Lacks the oxane ring, making it structurally simpler.
2-Fluoro-5-nitroanisole: Contains a methoxy group instead of the oxane ring.
Properties
IUPAC Name |
2-(2-fluoro-5-nitrophenoxy)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c12-9-5-4-8(13(14)15)7-10(9)17-11-3-1-2-6-16-11/h4-5,7,11H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMJEMJOINPGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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